PROTAC IRAK4 degrader-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC IRAK4 degrader-6 is a potent and selective compound designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4).
Preparation Methods
The synthesis of PROTAC IRAK4 degrader-6 involves the conjugation of an IRAK4-binding ligand to a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can selectively bind to IRAK4.
Synthesis of CRBN-binding ligand: This involves the preparation of a small molecule that can selectively bind to CRBN.
Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule
Industrial production methods for this compound are still under development, but they generally involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
PROTAC IRAK4 degrader-6 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of IRAK4, facilitated by the recruitment of CRBN.
Binding interactions: The compound forms non-covalent interactions with both IRAK4 and CRBN, which are essential for its function.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to IRAK4.
E3 ubiquitin ligase: An enzyme that facilitates the transfer of ubiquitin to IRAK4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids .
Scientific Research Applications
PROTAC IRAK4 degrader-6 has several scientific research applications, including:
Mechanism of Action
PROTAC IRAK4 degrader-6 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of IRAK4, tagging it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in the myddosome complex, which is essential for the activation of downstream signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This ultimately leads to a reduction in the production of proinflammatory cytokines .
Comparison with Similar Compounds
PROTAC IRAK4 degrader-6 is unique in its ability to selectively degrade IRAK4, whereas traditional IRAK4 inhibitors only block its kinase activity. Similar compounds include:
IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein, limiting their efficacy in certain contexts.
This compound stands out due to its dual ability to inhibit both the kinase activity and scaffolding function of IRAK4, providing a more comprehensive approach to modulating IRAK4 activity .
Properties
Molecular Formula |
C42H41F3N12O8 |
---|---|
Molecular Weight |
898.8 g/mol |
IUPAC Name |
N-[3-carbamoyl-1-[4-[5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]pentylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C42H41F3N12O8/c43-42(44,45)22-51-31-19-24(13-16-49-31)39-53-29(21-65-39)37(61)52-28-20-56(55-34(28)35(46)59)25-9-7-23(8-10-25)36(60)50-15-3-1-2-14-47-17-18-48-27-6-4-5-26-33(27)41(64)57(40(26)63)30-11-12-32(58)54-38(30)62/h4-10,13,16,19-21,30,47-48H,1-3,11-12,14-15,17-18,22H2,(H2,46,59)(H,49,51)(H,50,60)(H,52,61)(H,54,58,62) |
InChI Key |
AFCBPOSVCVAUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCCCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.